molecular formula C13H13N3O2S B10992200 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10992200
M. Wt: 275.33 g/mol
InChI Key: HICXSRAJRHKYAV-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzothiazole moiety linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired pyrrole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The benzothiazole moiety is known for its ability to interact with biological macromolecules, while the pyrrole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.

    Pyrrole derivatives: Compounds with pyrrole rings but different functional groups.

Uniqueness

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combined benzothiazole and pyrrole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C13H13N3O2S/c14-12-11(9(18)7-16(12)5-6-17)13-15-8-3-1-2-4-10(8)19-13/h1-4,14,17-18H,5-7H2

InChI Key

HICXSRAJRHKYAV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCO)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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